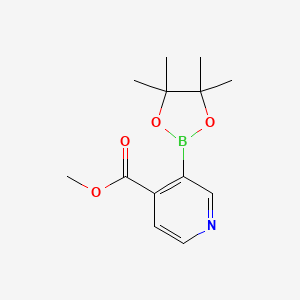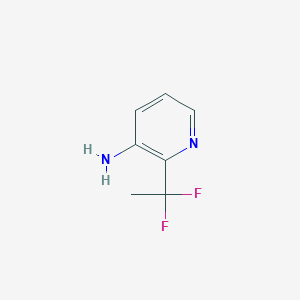
2-(1,1-Difluoroethyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Difluoroethyl)pyridin-3-amine is a chemical compound with the molecular formula C7H8F2N2 and a molecular weight of 158.15 g/mol . It is a derivative of pyridine, where the 3-position of the pyridine ring is substituted with an amine group and the 2-position is substituted with a 1,1-difluoroethyl group
Métodos De Preparación
The synthesis of 2-(1,1-Difluoroethyl)pyridin-3-amine can be achieved through several synthetic routes. The reaction conditions typically involve the use of strong bases such as n-butyllithium and subsequent reaction with electrophiles to introduce the desired substituents . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
2-(1,1-Difluoroethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(1,1-Difluoroethyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biological systems and as a potential ligand for binding to biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1,1-Difluoroethyl)pyridin-3-amine involves its interaction with molecular targets and pathways within biological systems. The amine group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The difluoroethyl group may influence the compound’s lipophilicity and ability to cross biological membranes .
Comparación Con Compuestos Similares
2-(1,1-Difluoroethyl)pyridin-3-amine can be compared with other similar compounds, such as:
2-(1,1-Difluoroethyl)pyridin-4-amine: Similar structure but with the amine group at the 4-position.
3-(1,1-Difluoroethyl)pyridin-2-amine: Similar structure but with the difluoroethyl group at the 3-position.
(2,2-Difluoroethyl)[(pyridin-3-yl)methyl]amine: A related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C7H8F2N2 |
|---|---|
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
2-(1,1-difluoroethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H8F2N2/c1-7(8,9)6-5(10)3-2-4-11-6/h2-4H,10H2,1H3 |
Clave InChI |
SVKHXXDGMAJPLB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC=N1)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


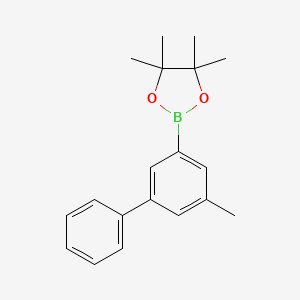
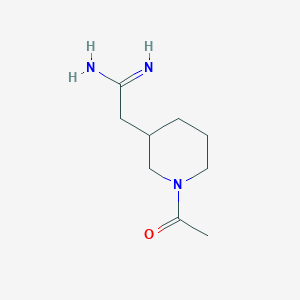
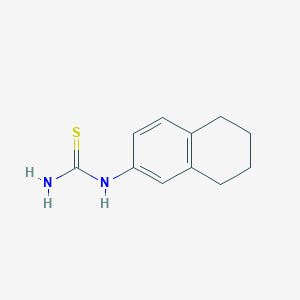
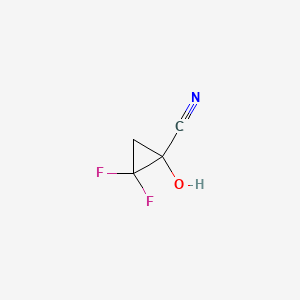
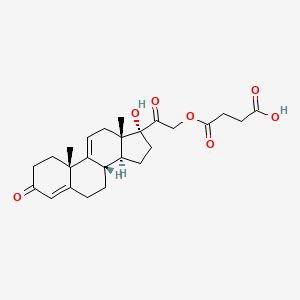

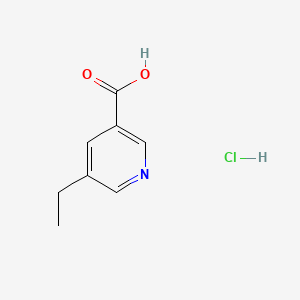
![7-Chloro-2-ethynylthieno[3,2-b]pyridine](/img/structure/B13452746.png)
![3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B13452764.png)

![[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride](/img/structure/B13452773.png)
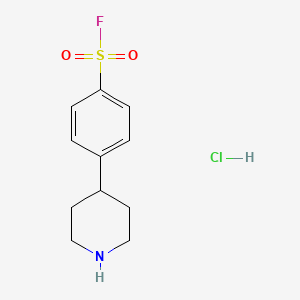
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane](/img/structure/B13452784.png)
